3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne
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Overview
Description
3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne is an organic compound with a unique structure that combines an alkyne group with a dimethoxypropyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne typically involves the reaction of propargyl alcohol with 1,1-dimethoxypropane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and efficient separation techniques to ensure high yield and purity. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne involves its reactivity towards various chemical species. The alkyne group can participate in cycloaddition reactions, while the ether moiety can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol: Similar alkyne functionality but lacks the dimethoxypropyl ether moiety.
1,1-Dimethoxypropane: Contains the dimethoxypropyl group but lacks the alkyne functionality.
Propargyl ether: Contains both alkyne and ether functionalities but with different substituents.
Uniqueness
3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne is unique due to its combination of an alkyne group and a dimethoxypropyl ether moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
411224-75-4 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1,1-dimethoxy-2-prop-2-ynoxypropane |
InChI |
InChI=1S/C8H14O3/c1-5-6-11-7(2)8(9-3)10-4/h1,7-8H,6H2,2-4H3 |
InChI Key |
VFQIDUSEQNIBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OC)OC)OCC#C |
Purity |
95 |
Origin of Product |
United States |
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